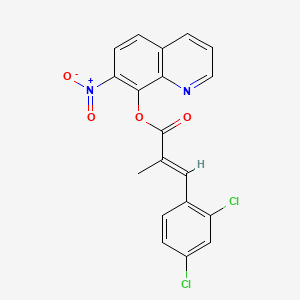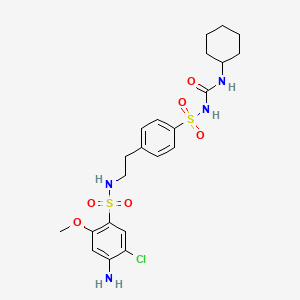
2-Naphthaleneacetic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthaleneacetic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)- is a chemical compound that belongs to the class of naphthalene derivatives This compound features a naphthalene ring system with an acetic acid group and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthaleneacetic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)- typically involves the reaction of naphthalene derivatives with imidazole under specific conditions. One common method includes the use of 2-chloro-4,5-dihydro-1H-imidazole as a starting material, which reacts with naphthalene derivatives in the presence of a base such as triethylamine (TEA) in dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Naphthaleneacetic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.
Substitution: The compound can undergo substitution reactions at the imidazole ring or the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, dihydroimidazole derivatives, and various substituted naphthalene and imidazole compounds.
科学的研究の応用
2-Naphthaleneacetic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 2-Naphthaleneacetic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound may also interact with DNA and proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Imidazole: A basic five-membered ring structure with two nitrogen atoms.
Naphthaleneacetic acid: A naphthalene derivative with an acetic acid group.
Benzimidazole: Similar to imidazole but with a fused benzene ring.
Uniqueness
2-Naphthaleneacetic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)- is unique due to the combination of the naphthalene ring, acetic acid group, and imidazole ring. This unique structure imparts specific chemical and biological properties that are not found in simpler imidazole or naphthalene derivatives .
特性
CAS番号 |
89782-09-2 |
|---|---|
分子式 |
C15H14N2O2 |
分子量 |
254.28 g/mol |
IUPAC名 |
2-(7-imidazol-1-yl-5,6-dihydronaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C15H14N2O2/c18-15(19)8-11-1-2-12-3-4-14(9-13(12)7-11)17-6-5-16-10-17/h1-2,5-7,9-10H,3-4,8H2,(H,18,19) |
InChIキー |
KTVCGQQMSBKUEH-UHFFFAOYSA-N |
正規SMILES |
C1CC(=CC2=C1C=CC(=C2)CC(=O)O)N3C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


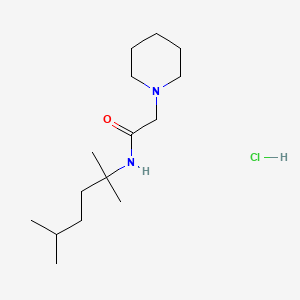
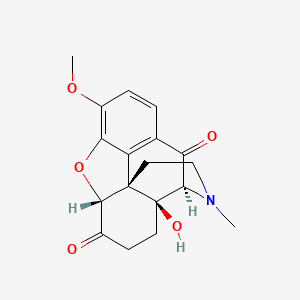
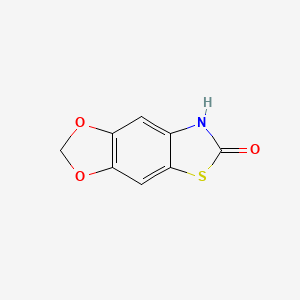


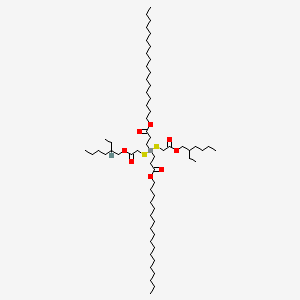
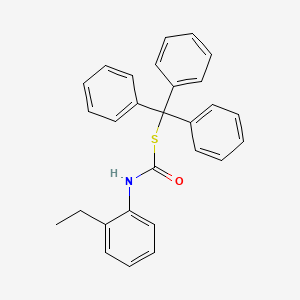
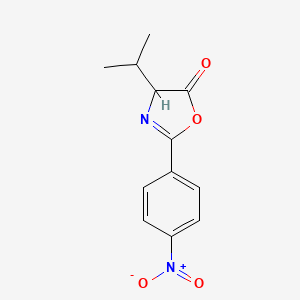
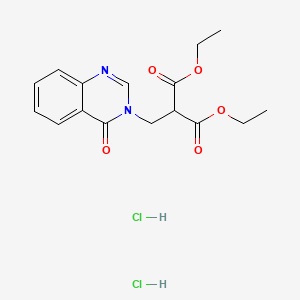
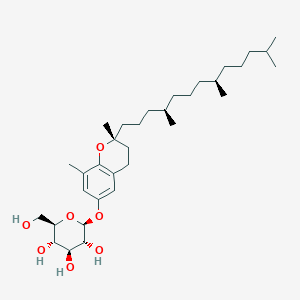

![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)methanesulfonamide](/img/structure/B12722737.png)
